molecular formula C13H18N2O3 B2911431 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2377035-01-1

1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2911431
CAS No.: 2377035-01-1
M. Wt: 250.298
InChI Key: GWRPXVHIRLXPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the bicyclo[2.1.1]hexane carboxylic acid family, characterized by a rigid bicyclic core fused with a pyrazole ring substituted with a 2-methoxyethyl group. The carboxylic acid group at position 5 enables further derivatization or salt formation, making it a versatile building block in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-[2-(2-methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-18-7-6-15-10(3-5-14-15)13-4-2-9(8-13)11(13)12(16)17/h3,5,9,11H,2,4,6-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRPXVHIRLXPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC=N1)C23CCC(C2)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. This method uses photochemistry to create the bicyclic core. For instance, the use of (Ir[dF(CF3)ppy]2(dtbpy))PF6 (2 mol%) in dichloromethane under blue LED irradiation at 450 nm has been shown to yield the desired bicyclic scaffold . Switching the solvent to acetonitrile can further improve the yield to 90% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical [2 + 2] cycloaddition process. This would require specialized equipment to handle the photochemical reactions efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[21

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: Its stability and reactivity make it a candidate for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action for 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclo[2.1.1]hexane Core

The following compounds share the bicyclo[2.1.1]hexane carboxylic acid framework but differ in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Source Reference
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride C₁₂H₂₁NO₆S 307.37 Pyridyl group, hydrochloride salt
rac-(1R,4S,5S)-4-(5-fluoropyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid Not fully specified ~296.11* Fluoropyridyl, oxabicyclo ring
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid Not fully specified N/A Fmoc-protected aminohexanoyl chain

Key Observations :

  • Substituent Diversity : The target compound’s pyrazole-methoxyethyl group distinguishes it from pyridyl () or fluoropyridyl () derivatives. These substituents influence solubility and target affinity.
  • Functional Group Modifications : The hydrochloride salt in the pyridyl analogue () enhances crystallinity, whereas the Fmoc group in serves as a protective moiety for peptide synthesis.
Pharmacological Relevance

While direct pharmacological data for the target compound is absent in the evidence, structural analogues highlight trends:

  • Hydrogen Bonding Capacity : Pyrazole and pyridyl groups () enhance interactions with biological targets like kinases or GPCRs.
  • Rigidity vs.

Biological Activity

1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid is a compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a bicyclic framework that allows for various interactions with biological targets. The synthesis typically involves photochemical [2 + 2] cycloaddition reactions, utilizing specific catalysts such as (Ir[dF(CF3)ppy]2(dtbpy))PF6 under blue LED irradiation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bicyclic structure facilitates binding within active sites, potentially leading to inhibition or activation of these targets. This interaction can modulate various biochemical pathways, making it a candidate for therapeutic applications.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential as a bioisostere for ortho-substituted benzene rings in bioactive compounds. The following table summarizes key findings related to its biological activity:

Study Biological Activity Observations
Study 1Antifungal ActivityTested against Aspergillus niger; showed significant antifungal properties comparable to marketed fungicides like boscalid and bixafen .
Study 2LipophilicityReplacement of ortho-benzene with bicyclo[2.1.1]hexane decreased calculated lipophilicity by 0.7–1.2 units; minimal effect on experimental lipophilicity in most compounds tested .
Study 3Metabolic StabilityEnhanced metabolic stability observed in some compounds when substituted with bicyclo[2.1.1]hexane; others showed decreased stability .

Comparative Analysis with Similar Compounds

The compound can be compared to other bicyclic structures such as bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane, particularly regarding their lipophilicity and metabolic stability profiles. The unique substitution pattern of the pyrazole ring in this compound contributes to its distinct reactivity and potential therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of bicyclic carboxylic acid derivatives often involves multi-step protocols. For pyrazole-containing analogs, cyclocondensation reactions (e.g., using hydrazides with α,β-unsaturated carbonyl compounds) are a common starting point . Optimizing yields requires statistical experimental design (e.g., response surface methodology) to evaluate parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying critical variables .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC-MS : To assess purity and detect byproducts.
  • NMR (¹H/¹³C) : Confirm the bicyclo[2.1.1]hexane scaffold and pyrazole substitution pattern (e.g., coupling constants for methoxyethyl groups) .
  • X-ray crystallography : Resolve ambiguous stereochemistry, if crystalline derivatives are obtainable .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : Bicyclic carboxylic acids are prone to hydrolysis under humid conditions. Store at -20°C in inert atmospheres (argon) with desiccants. Pre-screen degradation pathways via accelerated stability studies (40°C/75% RH for 4 weeks) . Monitor pH-dependent stability using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., enzymes or receptors). Focus on the pyrazole moiety’s role in hydrogen bonding and the bicyclohexane core’s steric effects. Pair with MD simulations to assess binding stability over time . Validate predictions via SAR studies, synthesizing analogs with modified methoxyethyl chain lengths .

Q. What strategies resolve contradictions in solubility data reported across studies?

  • Methodological Answer : Discrepancies often arise from solvent selection or measurement techniques. Use the shake-flask method with UV detection to measure solubility in buffers (pH 1–13) and organic solvents (e.g., DMSO, ethanol). Compare with computational predictions (e.g., COSMO-RS) to identify outliers . For polar solvents, account for hydrogen-bonding capacity using Hansen solubility parameters .

Q. How can researchers analyze the compound’s pharmacokinetic properties in early-stage development?

  • Methodological Answer :

  • In vitro assays : Measure metabolic stability using liver microsomes (human/rat) and CYP450 inhibition profiles.
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption.
  • Plasma protein binding : Employ equilibrium dialysis or ultrafiltration .
    Correlate results with in silico ADMET predictions (e.g., SwissADME) to prioritize lead candidates .

Q. What experimental frameworks address conflicting bioactivity results in enzyme inhibition studies?

  • Methodological Answer : Standardize assay conditions (pH, ionic strength, enzyme source) to minimize variability. Use orthogonal assays (e.g., fluorescence quenching vs. calorimetry) to confirm inhibition mechanisms. For example, if IC₅₀ values differ, assess competitive vs. non-competitive binding via Lineweaver-Burk plots .

Key Considerations for Contradictory Data

  • Stereochemical purity : Impurities in enantiomeric mixtures can skew bioactivity results. Use chiral HPLC to verify enantiomeric excess .
  • Batch variability : Characterize multiple synthesis batches via NMR and elemental analysis to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.